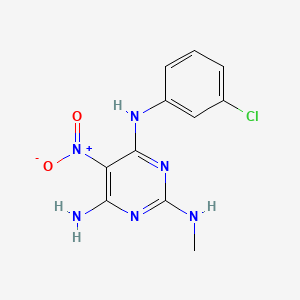
N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ML231 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von ML231 würde die Skalierung der Laborsynthese auf eine größere Skala umfassen. Dies würde eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann dazu beitragen, eine gleichbleibende Qualität und Effizienz bei der Produktion zu erreichen.
Eigenschaften
CAS-Nummer |
1401688-52-5 |
|---|---|
Molekularformel |
C11H11ClN6O2 |
Molekulargewicht |
294.7 g/mol |
IUPAC-Name |
4-N-(3-chlorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H11ClN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17) |
InChI-Schlüssel |
NOGLUAGKODIFPO-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
Kanonische SMILES |
CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
Löslichkeit |
0.4 [ug/mL] |
Synonyme |
(2S)-N-(2,5-Dimethylphenyl)-1-quinolin-8-ylsulfonylpyrrolidine-2-carboxamide |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML231 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of ML231 would involve scaling up the laboratory synthesis to a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can help in achieving consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML231 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von ML231 zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
ML231 übt seine Wirkung aus, indem es die Aktivität von CRTC1 moduliert. CRTC1 ist an der Regulation der Genexpression durch seine Interaktion mit dem cAMP-Response-Element-bindenden Protein (CREB) beteiligt. Durch die Modulation der CRTC1-Aktivität kann ML231 verschiedene zelluläre Prozesse beeinflussen, darunter Zellwachstum, Differenzierung und Überleben.
Wirkmechanismus
ML231 exerts its effects by modulating the activity of CRTC1. CRTC1 is involved in the regulation of gene expression through its interaction with the cAMP response element-binding protein (CREB). By modulating CRTC1 activity, ML231 can influence various cellular processes, including cell growth, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ML232: Ein weiterer CRTC1-Modulator mit ähnlichen Eigenschaften.
ML233: Eine Verbindung mit einem anderen Wirkmechanismus, aber ähnlichen therapeutischen Anwendungen.
Einzigartigkeit von ML231
ML231 ist einzigartig in seiner spezifischen Modulation der CRTC1-Aktivität, was es von anderen Verbindungen mit ähnlichen therapeutischen Anwendungen unterscheidet. Seine Fähigkeit, selektiv auf CRTC1 abzuzielen, macht es zu einem wertvollen Werkzeug, um die Rolle dieses Proteins in verschiedenen zellulären Prozessen zu untersuchen und neue Therapeutika zu entwickeln .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


